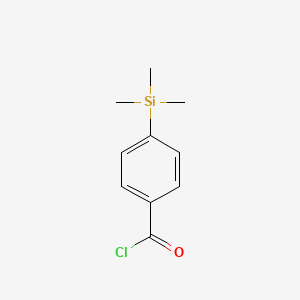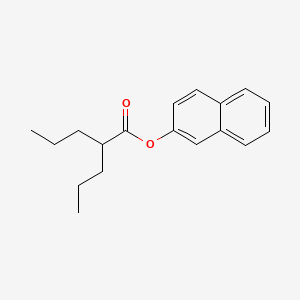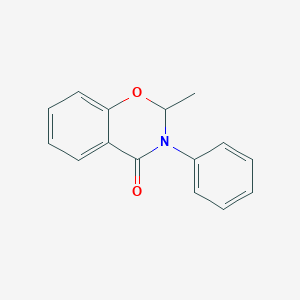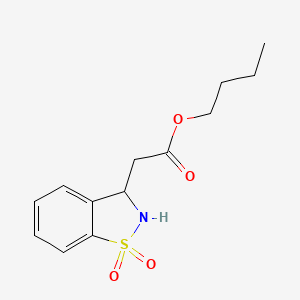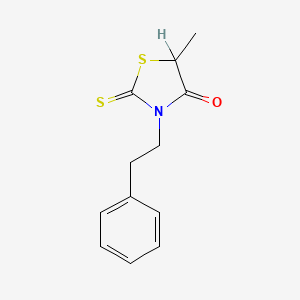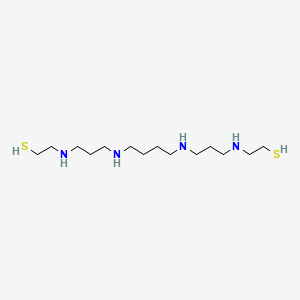
3,7,12,16-Tetraazaoctadecane-1,18-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is an organic compound with the molecular formula C14H34N4S2. It contains 54 atoms, including 34 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 2 sulfur atoms . The compound features 19 non-hydrogen bonds, 17 rotatable bonds, 4 secondary amine groups, and 2 thiol groups .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,12,16-Tetraazaoctadecane-1,18-dithiol would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
3,7,12,16-Tetraazaoctadecane-1,18-dithiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amine and thiol derivatives.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler amine and thiol derivatives.
Substitution: Formation of substituted amine and thiol compounds.
科学研究应用
3,7,12,16-Tetraazaoctadecane-1,18-dithiol has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological systems due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including its ability to chelate metal ions and its use in drug delivery systems.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
作用机制
The mechanism of action of 3,7,12,16-Tetraazaoctadecane-1,18-dithiol involves its ability to interact with metal ions and other molecules through its amine and thiol groups. These interactions can lead to the formation of stable complexes, which can influence various molecular targets and pathways. The compound’s ability to chelate metal ions makes it useful in applications such as metal ion sequestration and catalysis.
相似化合物的比较
Similar Compounds
Ethylenediamine: Contains two amine groups and is used as a chelating agent.
Cysteamine: Contains a thiol group and is used in medical applications.
Diethylenetriamine: Contains three amine groups and is used in coordination chemistry.
Uniqueness
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is unique due to its combination of multiple amine and thiol groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.
属性
CAS 编号 |
23601-19-6 |
|---|---|
分子式 |
C14H34N4S2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
2-[3-[4-[3-(2-sulfanylethylamino)propylamino]butylamino]propylamino]ethanethiol |
InChI |
InChI=1S/C14H34N4S2/c19-13-11-17-9-3-7-15-5-1-2-6-16-8-4-10-18-12-14-20/h15-20H,1-14H2 |
InChI 键 |
QKGFZEKKWLUNNY-UHFFFAOYSA-N |
规范 SMILES |
C(CCNCCCNCCS)CNCCCNCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


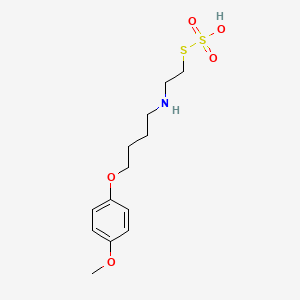
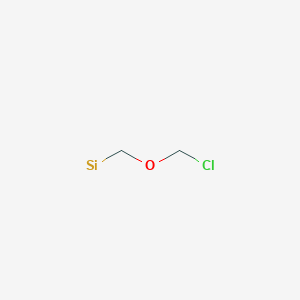
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
